![molecular formula C23H26N2O4 B2985837 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one CAS No. 903870-88-2](/img/structure/B2985837.png)
7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one, also known as LY294002, is a synthetic compound that has gained attention in scientific research due to its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Antimicrobial Activities
- A study explored the synthesis of novel derivatives, including piperazine compounds, and evaluated their antimicrobial activities. Some synthesized compounds demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007).
Bioactivity in HIV-1 Treatment
- Research on non-nucleoside HIV-1 reverse transcriptase inhibitors included the synthesis of various piperazine analogues. These compounds were significantly more potent than their predecessors in inhibiting HIV-1 reverse transcriptase (Romero et al., 1994).
Dopamine Receptor Interaction
- Substituted piperazines were tested for their affinity to dopamine binding sites. Compounds with specific substitutions showed potency in displacing dopamine from its binding sites, suggesting potential neurological applications (van der Zee & Hespe, 1985).
Metabolism of Novel Antidepressants
- A study on Lu AA21004, an antidepressant in clinical development, investigated its metabolism. The research identified the cytochrome P450 and other enzymes involved in its oxidative metabolism, which includes the formation of various metabolites from piperazine derivatives (Hvenegaard et al., 2012).
Synthesis of PPARpan Agonists
- The efficient synthesis of a potent PPARpan agonist, involving piperazine components, was described. This research could have implications for drug development in treating metabolic disorders (Guo et al., 2006).
Pharmaceutical Analysis Applications
- A study developed a ketoconazole ion-selective electrode for pharmaceutical analysis. Ketoconazole contains a piperazine derivative, demonstrating the compound's utility in analytical applications (Shamsipur & Jalali, 2000).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Lecanemab , is the amyloid beta (Aβ) . Amyloid beta is a protein that aggregates to form plaques in the brain, which are implicated in the pathophysiology of Alzheimer’s disease .
Mode of Action
Lecanemab is a recombinant humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody . It works by binding to aggregated soluble and insoluble forms of amyloid beta (Aβ), with high selectivity to Aβ protofibrils . This interaction reduces Aβ plaques and prevents Aβ deposition in the brain .
Biochemical Pathways
The compound’s action affects the biochemical pathway related to the formation and deposition of amyloid beta plaques in the brain . By binding to the Aβ protofibrils, Lecanemab disrupts the aggregation process, thereby reducing the formation of plaques . This can lead to a decrease in the neurotoxic effects associated with Aβ plaques and potentially slow the progression of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of Lecanemab, like other monoclonal antibodies, involves absorption, distribution, metabolism, and excretion (ADME) Generally, monoclonal antibodies are administered intravenously and distribute widely in the body. They are typically metabolized by proteolytic enzymes and excreted via the reticuloendothelial system .
Result of Action
The binding of Lecanemab to Aβ protofibrils leads to a reduction in Aβ plaques in the brain . This can result in improved cognitive function and slowed progression of Alzheimer’s disease . In clinical trials, Lecanemab significantly reduced brain Aβ plaques compared to placebo .
Properties
IUPAC Name |
7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-14-12-24-8-10-25(11-9-24)13-15-28-19-6-7-20-22(16-19)29-17-21(23(20)27)18-4-2-1-3-5-18/h1-7,16-17,26H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMYUQGASBOGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
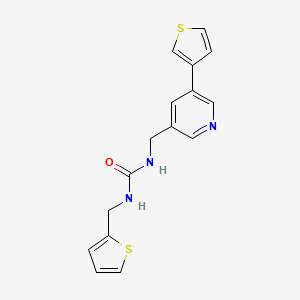

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)
![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)


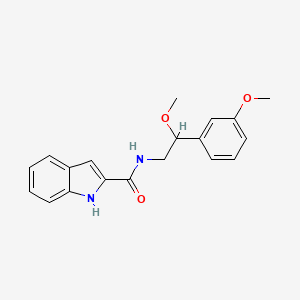
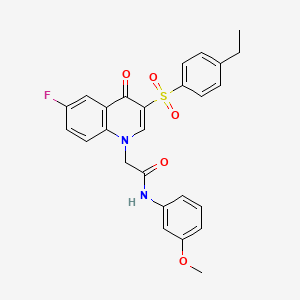
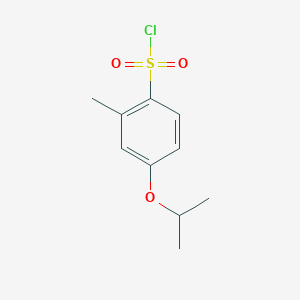
![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)
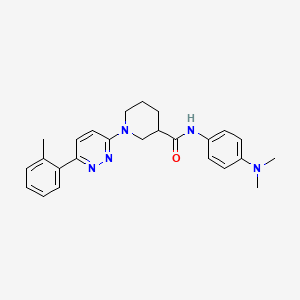
![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)
![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
